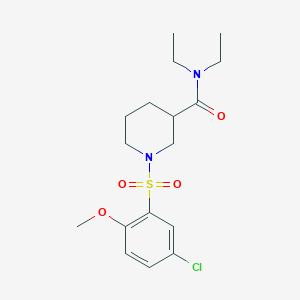
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide, also known as chembridge compound ID 6469404, is a synthetic compound that belongs to the piperidine class of drugs. This compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antiviral activity against the hepatitis C virus and the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide in lab experiments is its potent antitumor and antiviral activity. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many future directions for research on 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to assess its safety and toxicity in preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-diethyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-4-19(5-2)17(21)13-7-6-10-20(12-13)25(22,23)16-11-14(18)8-9-15(16)24-3/h8-9,11,13H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOONZRHEDUOKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

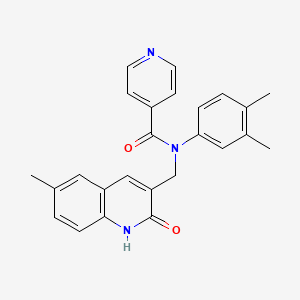


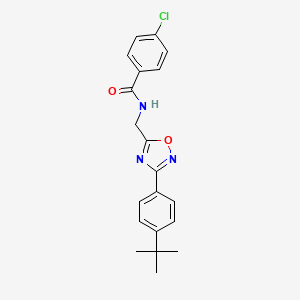

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

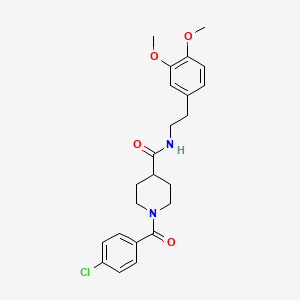

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
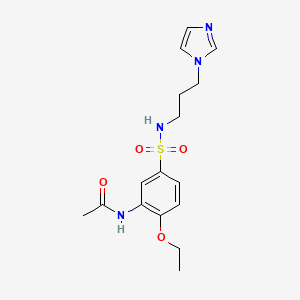

![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)